molecular formula C5H3FeN6Na3 B086921 Trisodium pentacyanoaminoferrate CAS No. 14099-05-9

Trisodium pentacyanoaminoferrate

Cat. No. B086921
CAS RN: 14099-05-9
M. Wt: 271.93 g/mol
InChI Key: OGMPDCMTFVOHSM-UHFFFAOYSA-N
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Description

Synthesis Analysis Trisodium pentacyanoaminoferrate does not appear to be directly addressed in the studies found, but related compounds and methodologies may provide insights into its synthesis. Typically, the synthesis of complex ferrocyanide compounds involves reactions under specific conditions that might include varying pH levels and the presence of specific reagents or catalysts to form colored complexes, as indicated by the study on color reactions of pyridines with pentacyanoamminoferrate, suggesting a 1:1 colored complex formation in aqueous solutions influenced by pH levels (Larue, 1968).

Molecular Structure Analysis The molecular structure of trisodium pentacyanoaminoferrate and related compounds often involves coordination chemistry, where the metal center is coordinated to various ligands. Although specific details on trisodium pentacyanoaminoferrate are scarce, studies on similar compounds highlight the importance of X-ray diffraction in determining crystal structures and understanding the geometry around the metal center. For example, the analysis of trisodium triborate's crystal structure provides insights into the coordination environment and structural characteristics of borate compounds, which could be analogous to the coordination environment in ferrocyanide complexes (Andrieux et al., 2010).

Chemical Reactions and Properties The chemical reactivity of trisodium pentacyanoaminoferrate involves interactions that can lead to the formation of colored complexes, as demonstrated in reactions with pyridines. The stability and intensity of these complexes depend on factors like the pH of the solution, indicating that trisodium pentacyanoaminoferrate can participate in spot tests, chromatographic sprays, or spectrophotometric reagents (Larue, 1968).

Physical Properties Analysis While the specific physical properties of trisodium pentacyanoaminoferrate are not detailed in the available literature, the physical characteristics of similar compounds, such as their crystalline structure, vapor pressure, and thermal behavior, provide a framework for understanding how these properties might be analyzed. Techniques like single-crystal X-ray diffraction and thermogravimetric analysis are crucial for this purpose, as seen in the study of trisodium triborate (Andrieux et al., 2010).

Chemical Properties Analysis The chemical properties of trisodium pentacyanoaminoferrate, such as its ability to form stable colored complexes with pyridines, reflect its potential utility in analytical chemistry. The formation of these complexes and their characteristics—such as color intensity and stability—are influenced by the chemical environment, highlighting the compound's reactive nature and potential applications in detection and analysis techniques (Larue, 1968).

Scientific Research Applications

  • Reagent for Pyridines : Trisodium pentacyanoamminoferrate is proposed as a reagent for pyridines in spot tests, chromatographic sprays, or spectrophotometric analyses. It forms a colored complex with pyridine derivatives in aqueous solution, which varies in intensity and stability based on pH (Larue, 1968).

  • Radioprotector Research : Although not directly mentioned as a radioprotector, research on radioprotectors and radiomitigators includes the use of compounds such as potassium ferric hexacyanoferrate, which shares some chemical similarities with trisodium pentacyanoamminoferrate. These compounds are used for preventing and treating radiation damage (Grebenyuk & Gladkikh, 2019).

  • Antiviral Compound : Trisodium phosphonoformate, a compound with a different but somewhat related chemical structure, has been found to selectively inhibit DNA polymerase activity induced by herpesvirus, suggesting a potential antiviral application (Helgstrand et al., 1978).

  • Food Safety : Trisodium phosphate, another related compound, has been approved for use as an antimicrobial treatment for raw poultry. Its effectiveness against various foodborne pathogens has been studied, indicating potential applications in food safety (Somers et al., 1994).

  • Medical Applications : Trisodium citrate, a chemically distinct but related compound, is used in anticoagulation for continuous renal replacement therapy. Its application reduces the risk of hemorrhage and thrombocytopenia associated with heparin (Tolwani et al., 2001).

  • Chemical Analysis : Trisodium pentacyanoamminoferrate has been used for the colorimetric determination of 1,1-dimethylhydrazine (UDMH) in urine, overcoming difficulties caused by interfering substances (Diamond & Thomas, 1962).

Safety And Hazards

Trisodium pentacyanoaminoferrate may cause skin and eye irritation and may cause irritation of the respiratory tract . It is not considered hazardous by the OSHA Hazard Communication Standard .

properties

IUPAC Name

trisodium;azane;iron(2+);pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMPDCMTFVOHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FeN6Na3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13717-31-2 (Parent)
Record name Ferrate(3-), amminepentakis(cyano-C)-, trisodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

271.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisodium pentacyanoaminoferrate

CAS RN

14099-05-9
Record name Ferrate(3-), amminepentakis(cyano-C)-, trisodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium pentacyanoaminoferrate
Reactant of Route 2
Trisodium pentacyanoaminoferrate
Reactant of Route 3
Trisodium pentacyanoaminoferrate

Citations

For This Compound
46
Citations
TA LaRue - Analytical Chemistry, 1965 - ACS Publications
A rapid spectrophotometric de-termination of pyrazole is described. It is based on the absorbance at 458 mg of an acid-stable, yellow complex of pyrazole, pentacyanoaminoferrate and …
Number of citations: 0 pubs.acs.org
MB Devani, CJ Shishoo, KJ Doshi… - Journal of the …, 1981 - academic.oup.com
… When aromatic nitro compounds are reduced with zinc and calcium chloride and reacted with trisodium pentacyanoaminoferrate they give a purple product having an absorbance …
Number of citations: 17 academic.oup.com
TA LaRue - Analytical Biochemistry, 1965 - cabdirect.org
… Abstract : The method depends on the formation of a red colour by methionine and trisodium pentacyanoaminoferrate in the presence of acetic acid and NaNO 2 . The specificity of the …
Number of citations: 11 www.cabdirect.org
SR El-Shabouri - Bulletin of Pharmaceutical Sciences. Assiut, 1985 - bpsa.journals.ekb.eg
… The method is based on the reduction of nitrazepam with zinc dust and calcium chloride followed by reacting the reduced compound with trisodium pentacyanoaminoferrate. The …
Number of citations: 3 bpsa.journals.ekb.eg
TR Ward, SN Pennington - Microchimica Acta, 1973 - Springer
… This approach uses the reaction of trisodium pentacyanoaminoferrate with pyrazole to yield … Trisodium pentacyanoaminoferrate and NaNO~ (Fisher Scientific Co., Pittsburg, Pa.) were …
Number of citations: 4 link.springer.com
HE Toma, JM Malin - Inorganic chemistry, 1973 - ACS Publications
… Nevertheless it was possible to prepare the sodium salts of several of the complexes in the following way: 2.0 g of recrystallized trisodium pentacyanoaminoferrate(II)-ziH20 was …
Number of citations: 291 pubs.acs.org
T Shirai, JM Fysh, MS Lee, JB Vaught, CM King - Cancer Research, 1981 - AACR
… determined by the amount of blue complex formed with trisodium pentacyanoaminoferrate. … from the reaction of various amounts of Nhydroxy-AF with trisodium pentacyanoaminoferrate. …
Number of citations: 62 aacrjournals.org
LM Bordeleau, JD Rosen, R Bartha - Journal of Agricultural and …, 1972 - ACS Publications
… A 0.05% (w/v) solution of trisodium pentacyanoaminoferrate was prepared in 0.2 M … but with the substitution of trisodium pentacyanoaminoferrate solution in chamber 3 for trichloroacetic …
Number of citations: 85 pubs.acs.org
D Kiss, RJ Tóth, Z Zurbó, J Csapó - ÉLELMISZERVIZSGÁLATI, 2020 - eviko.hu
… [29] reacted methionine with sodium nitrite and trisodium pentacyanoaminoferrate in an acetic acid medium. Cystine and cysteine do not interfere with the reaction, while the …
Number of citations: 2 eviko.hu
KAM Flayeh - 1979 - University College of Swansea
Number of citations: 0

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